2-Formyl-1,3-benzoxazole-6-carbonitrile
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Overview
Description
2-Formyl-1,3-benzoxazole-6-carbonitrile is a heterocyclic aromatic compound that features a benzoxazole ring fused with a formyl and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1,3-benzoxazole-6-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde under specific reaction conditions. One common method includes the use of a catalyst such as pent-ethylene diammonium pentachloro bismuth [NH3(CH2)5NH3BiCl5(III)] under solvent-free conditions at room temperature . This method yields the desired benzoxazole derivative efficiently.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-1,3-benzoxazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as Friedel-Crafts acylation or alkylation.
Major Products
Oxidation: 2-Carboxy-1,3-benzoxazole-6-carbonitrile.
Reduction: 2-Formyl-1,3-benzoxazole-6-amine.
Substitution: Depending on the substituents introduced, various functionalized benzoxazole derivatives.
Scientific Research Applications
2-Formyl-1,3-benzoxazole-6-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 2-Formyl-1,3-benzoxazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . In medicinal applications, it may interact with cellular receptors or enzymes, modulating signaling pathways that lead to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound, which lacks the formyl and carbonitrile groups.
2-Formylbenzoxazole: Similar structure but without the carbonitrile group.
1,3-Benzoxazole-6-carbonitrile: Similar structure but without the formyl group.
Uniqueness
2-Formyl-1,3-benzoxazole-6-carbonitrile is unique due to the presence of both formyl and carbonitrile groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its simpler analogs .
Properties
CAS No. |
944907-46-4 |
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Molecular Formula |
C9H4N2O2 |
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-formyl-1,3-benzoxazole-6-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-1-2-7-8(3-6)13-9(5-12)11-7/h1-3,5H |
InChI Key |
KLTCXVIGKCAFOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=N2)C=O |
Origin of Product |
United States |
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